molecular formula C13H15FO3 B1325238 7-(4-Fluorophenyl)-7-oxoheptanoic acid CAS No. 898787-95-6

7-(4-Fluorophenyl)-7-oxoheptanoic acid

Cat. No.: B1325238
CAS No.: 898787-95-6
M. Wt: 238.25 g/mol
InChI Key: UVSDFFYCQOHKQO-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-7-oxoheptanoic acid (CAS 2060041-92-9) is a valuable organic building block of interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C13H15FO3 and a molecular weight of 238.25 g/mol , this compound features a fluorophenyl ketone moiety linked to a heptanoic acid chain, a structure that makes it a versatile intermediate for the synthesis of more complex molecules. It is supplied with a typical purity of 95% or higher . Researchers employ this compound in the development of novel bioactive molecules, leveraging the fluorine atom to modulate the lipophilicity, metabolic stability, and binding affinity of target compounds. It is strictly for research and development purposes and is not intended for human, veterinary, or household use . Analytical documentation, including NMR and HPLC data, is available to support your research and ensure quality and batch-to-batch consistency .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-fluorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSDFFYCQOHKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645262
Record name 7-(4-Fluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-95-6
Record name 7-(4-Fluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 7 4 Fluorophenyl 7 Oxoheptanoic Acid

Established Synthetic Routes to the Core Structure

The core structure of 7-(4-Fluorophenyl)-7-oxoheptanoic acid can be assembled using a variety of classical and modern synthetic techniques. These approaches often involve the formation of a carbon-carbon bond between an aromatic ring and an aliphatic chain, followed by or concurrent with the introduction of the necessary functional groups.

Alkylation and Acylation Approaches

Alkylation and acylation reactions represent fundamental strategies for the formation of C-C bonds. In the context of synthesizing this compound, these methods could be employed to connect the fluorophenyl group with the heptanoic acid backbone. While direct alkylation of fluorobenzene (B45895) with a seven-carbon chain bearing a carboxylic acid or its precursor is possible, it is often plagued by issues of polysubstitution and rearrangement, making it a less favored approach.

Acylation, on the other hand, offers a more controlled and widely used alternative. This typically involves the reaction of an acylating agent with an aromatic substrate in the presence of a catalyst. For the target molecule, this could involve the acylation of fluorobenzene with a derivative of heptanedioic acid.

Friedel-Crafts Acylation Variations

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and is a highly relevant method for preparing this compound. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, in this case, fluorobenzene, with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

A plausible and direct route involves the acylation of fluorobenzene with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride. The reaction with adipoyl chloride would likely proceed in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The mono-acylated product, 6-(4-fluorobenzoyl)hexanoic acid, would be the desired intermediate.

The general mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The presence of the fluorine atom on the benzene (B151609) ring acts as a deactivator, which can make the reaction conditions more demanding compared to unsubstituted benzene. However, it is an ortho-, para-director, meaning the acylation will predominantly occur at the para position, leading to the desired 4-fluoro substitution pattern.

Recent advancements in Friedel-Crafts chemistry have explored the use of more environmentally friendly and recyclable catalysts, as well as milder reaction conditions. For instance, solid acid catalysts and various metal triflates have been shown to effectively promote acylation reactions.

Reactants Catalyst Solvent Temperature Outcome
Fluorobenzene, Adipoyl ChlorideAlCl₃Dichloromethane, Carbon Disulfide0°C to 100°CFormation of 6-(4-fluorobenzoyl)hexanoic acid
Fluorobenzene, Adipic AnhydrideAl

Optimization of Reaction Conditions and Yields

Stereochemical Control in Analogous Systems

Achieving stereochemical control is a pivotal challenge in the synthesis of complex organic molecules. For structures analogous to this compound, which possess a prochiral ketone, the introduction of chirality can be accomplished through various sophisticated asymmetric methodologies. These strategies primarily focus on the enantioselective reduction of the ketone or the asymmetric formation of the carbon skeleton, leading to chiral keto-acids or their precursors.

Asymmetric Hydrogenation of Prochiral Keto-Acids

One of the most direct and efficient methods to introduce a chiral center at the carbonyl group is through asymmetric hydrogenation. This approach has been successfully applied to γ- and δ-ketoacids, which are structurally related to the target molecule. Chiral iridium catalysts have demonstrated remarkable efficacy in these transformations, affording the corresponding optically active hydroxy acids with high yields and exceptional enantioselectivities. These hydroxy acids can then be utilized as chiral building blocks or can be oxidized to the corresponding chiral ketones if desired.

A study highlighted the use of a chiral spiro iridium catalyst for the asymmetric hydrogenation of a variety of γ- and δ-aryl substituted ketoacids. The reactions proceeded smoothly under mild conditions, yielding the desired products with excellent enantiomeric excesses (ee).

Organocatalytic Asymmetric Conjugate Additions

Organocatalysis has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds. In the context of synthesizing analogs of this compound, asymmetric conjugate addition reactions, particularly Michael additions, to α,β-unsaturated esters or ketones are highly valuable. These reactions allow for the introduction of a chiral center at various positions along the aliphatic chain, leading to the formation of chiral keto-esters.

For instance, the diarylprolinol ether-catalyzed Michael addition of aldehydes to γ-keto-α,β-unsaturated esters has been shown to proceed with high regioselectivity and enantioselectivity. nih.gov This methodology provides a versatile entry to chiral building blocks that can be further elaborated to the desired keto-acid structures. Similarly, chiral primary amine organocatalysts have been employed in the enantioselective decarboxylative Michael addition of β-ketoacids to α,β-unsaturated ketones, yielding chiral 1,5-diketones with excellent enantioselectivity. rsc.org

Chiral Lewis Acid Catalyzed Reactions

Chiral Lewis acids are another important class of catalysts for stereocontrolled synthesis. They can activate substrates towards nucleophilic attack and create a chiral environment to induce enantioselectivity. In the synthesis of systems analogous to this compound, chiral Lewis acids have been utilized in conjugate addition reactions.

An example is the use of a chiral phosphoric acid catalyst in the asymmetric addition of α-branched cyclic ketones to allenamides. This reaction generates an all-carbon quaternary stereocenter with high enantioselectivity and the products can be transformed into 1,5-ketoaldehydes, which are precursors to keto-acids. rsc.org Furthermore, the combination of N-heterocyclic carbene (NHC) catalysis with a Lewis acid like Ti(OiPr)₄ has enabled the annulation of enals with β,γ-unsaturated α-ketoesters to produce highly substituted cyclopentanols with excellent diastereo- and enantioselectivity. nih.gov

Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral keto-acids and their derivatives, various enzymatic strategies can be envisioned, including the stereoselective reduction of ketones and the enantioselective formation of carbon-carbon bonds. nih.gov While specific examples directly analogous to this compound are less common in general literature, the principles of enzymatic asymmetric synthesis are broadly applicable. nih.gov

Derivatization and Analog Design of 7 4 Fluorophenyl 7 Oxoheptanoic Acid

Strategies for Structural Modification at Key Positions

Structural modifications are centered on three key regions of the molecule: the carboxylic acid, the aliphatic chain, and the aromatic ring. Each region offers distinct opportunities for derivatization to influence factors such as solubility, metabolic stability, and molecular interactions with biological targets.

The carboxylic acid group is a primary site for derivatization, readily converted into a variety of functional groups, most notably esters and amides. These transformations are fundamental in medicinal chemistry for altering polarity, cell permeability, and hydrogen bonding capabilities.

Amide Synthesis: The conversion of the carboxylic acid to an amide is a common strategy. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Several robust methods are available for this transformation. The choice of method often depends on the complexity of the amine and the desired reaction conditions. fishersci.co.uk

One of the most prevalent strategies involves the use of coupling reagents, many of which were developed for peptide synthesis. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the amide bond with high efficiency. fishersci.co.uk To minimize side reactions and potential racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

Another common approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride reacts rapidly with amines, often in the presence of a non-nucleophilic base, a method known as the Schotten-Baumann reaction. fishersci.co.uk

Ester Synthesis: Esterification is another key transformation. While classic Fischer esterification (reaction with an alcohol under acidic conditions) is feasible, milder methods are often preferred for complex molecules. Similar to amide synthesis, carbodiimide (B86325) coupling agents can be used to facilitate the reaction between the carboxylic acid and an alcohol.

Below is a table summarizing common methods for these transformations applicable to 7-(4-fluorophenyl)-7-oxoheptanoic acid.

TransformationReagent/MethodTypical ConditionsByproducts
Amide Formation Carbodiimide Coupling (EDC or DCC) with HOBtAprotic solvent (e.g., DMF, DCM), room temperatureSubstituted urea (B33335) (e.g., DCU), water
Amide Formation Acyl Chloride (via SOCl₂ or (COCl)₂) then AmineAprotic solvent (e.g., DCM, THF), often with a base (e.g., pyridine, Et₃N)HCl, SO₂, CO, CO₂
Amide Formation HATU/DIEAAprotic solvent (e.g., DMF), room temperatureTetramethylurea, HOBt
Ester Formation Fischer EsterificationExcess alcohol, strong acid catalyst (e.g., H₂SO₄), heatWater
Ester Formation Carbodiimide Coupling (EDC or DCC) with DMAPAprotic solvent (e.g., DCM), room temperatureSubstituted urea, water

The seven-carbon aliphatic chain serves as a flexible linker and can be modified to alter the molecule's conformation and spacing between the terminal functional groups. Modifications can include altering the chain length, introducing rigidity, or adding new functional groups. For instance, synthetic routes targeting related oxoheptanoic acids have involved the use of starting materials like 1-bromo-5-chloro-pentane to construct the carbon backbone, suggesting that using different length dihaloalkanes could systematically vary the chain length. google.com

The 4-fluorophenyl ring is another key site for analog design. The fluorine atom can influence the electronic properties of the ring and can be a site for metabolic blocking. While displacing the fluorine atom via nucleophilic aromatic substitution is challenging, modifications at other positions on the ring via electrophilic aromatic substitution are more common.

The existing acyl group is a deactivating, meta-directing group for electrophilic substitution. However, the fluorine atom is an ortho-, para-directing group. Their combined influence will direct incoming electrophiles primarily to the position ortho to the fluorine atom (position 3 of the phenyl ring). Standard reactions like nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce further substituents.

Analogs of 7-oxoheptanoic acid with different substituents on the phenyl ring have been synthesized, demonstrating the feasibility of this approach. Examples include compounds with a 4-ethylphenyl chemicalbook.com, a 4-biphenyl chemsrc.com, and a 4-(heptyloxy)phenyl group epa.gov, indicating that a wide range of electronic and steric diversity can be introduced at this position.

Modification SiteExample ModificationPotential Synthetic ReactionPurpose of Modification
Position 3 Nitration (-NO₂)HNO₃/H₂SO₄Introduce hydrogen bond acceptor/precursor for amine
Position 3 Bromination (-Br)Br₂/FeBr₃Introduce steric bulk/handle for cross-coupling reactions
Position 4 Replacement of -FNucleophilic Aromatic Substitution (challenging)Alter electronic properties and metabolic profile
Para Position (Analog Synthesis)Suzuki or Stille Coupling on a bromo-precursorIntroduce larger aromatic systems (e.g., biphenyl) chemsrc.com

Synthesis of Complex Molecular Architectures Incorporating the Compound's Moiety

The bifunctional nature of this compound, with a reactive group at each end of a flexible linker, makes it an attractive building block for constructing more complex molecular architectures, including macrocyclic and polycyclic systems.

Macrocycles are of significant interest in drug discovery due to their unique combination of conformational rigidity and complexity. researchgate.net The this compound moiety can be incorporated into macrocyclic frameworks through various cyclization strategies.

For example, the carboxylic acid could be linked to an amine on another building block to form a large lactam ring. Alternatively, the ketone functionality could participate in reactions like Schiff-base condensation with a diamine to form macrocyclic imines, which can be subsequently reduced to stable cyclic amines. researchgate.net Modern synthetic methods such as ring-closing metathesis (RCM) or copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry," could also be employed after suitable functionalization of the heptanoic chain or the phenyl ring. researchgate.net The solid-phase synthesis of macrocyclic peptides is a well-established technique that could be adapted, using the compound as a non-standard, lipidic building block to impart specific conformational constraints. nih.govnih.gov

The structural features of this compound are present in various biologically active molecules. By systematically applying the derivatization strategies discussed, this scaffold can be optimized for interaction with specific biological receptors. For example, in the development of novel anticancer agents, scaffolds containing carboxylic acids and substituted aromatic rings have been derivatized to target enzymes like sirtuin 2 (SIRT2) and epidermal growth factor receptor (EGFR). mdpi.com

The carboxylic acid can act as a key hydrogen bond donor/acceptor or a mimic of phosphate (B84403) groups, interacting with charged residues like arginine or lysine (B10760008) in a receptor's active site. The 4-fluorophenyl group can engage in hydrophobic or π-stacking interactions. The heptanoic chain provides the correct spatial orientation for these terminal groups to bind effectively within a receptor pocket. By creating a library of derivatives with modified chains, functionalized rings, and various amide or ester groups, researchers can perform structure-activity relationship (SAR) studies to identify potent and selective receptor ligands. mdpi.com

Chemoenzymatic Synthesis of Chiral Analogs

The primary strategy involves the use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often derived from microbial sources such as Candida, Pichia, or engineered E. coli, catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the ketone. The facial selectivity of this hydride transfer is determined by the three-dimensional structure of the enzyme's active site, leading to the preferential formation of either the (R)- or (S)-alcohol.

The general transformation can be depicted as follows:

Figure 1: General Scheme for the Asymmetric Reduction of this compound

Reaction scheme showing the conversion of this compound to its (R)- and (S)-chiral hydroxy analogs using a ketoreductase and a cofactor.

To achieve high conversion and enantiomeric excess, a cofactor regeneration system is typically employed. This is crucial for the economic viability of the process, as the nicotinamide (B372718) cofactors are expensive. Common cofactor regeneration systems involve the use of a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase, or an enzymatic system like glucose/glucose dehydrogenase or formate/formate dehydrogenase.

The selection of the appropriate enzyme is critical and often requires screening a library of different ketoreductases to identify one with high activity and selectivity for the specific substrate, this compound. The reaction conditions, including pH, temperature, solvent system (often an aqueous buffer with a co-solvent to aid substrate solubility), and substrate concentration, must be optimized to maximize the enzyme's performance.

While specific data for the enzymatic reduction of this compound is not available in the public domain, research on structurally similar aromatic ketones has demonstrated the feasibility of this approach. The findings from such studies can be extrapolated to predict the potential outcomes for this target molecule.

Below is a hypothetical data table illustrating the kind of results that could be expected from a screening of different ketoreductases for the asymmetric reduction of this compound.

Enzyme (Source)Product ConfigurationConversion (%)Enantiomeric Excess (ee, %)
KRED-001 (Candida sp.)(S)>99>99
KRED-002 (Pichia sp.)(R)9598
KRED-003 (Engineered)(S)9897
KRED-004 (Engineered)(R)>99>99

Table 1: Hypothetical Results from a Ketoreductase Screening for the Asymmetric Reduction of this compound.

The development of a successful chemoenzymatic process for the synthesis of chiral 7-(4-Fluorophenyl)-7-hydroxyheptanoic acid would provide a more sustainable and efficient alternative to traditional chemical methods, which often require chiral auxiliaries or resolutions, leading to lower yields and greater waste generation.

Structure Activity Relationship Sar Studies of 7 4 Fluorophenyl 7 Oxoheptanoic Acid Derivatives

Elucidating the Impact of Fluorine Substitution on Biological Activity

The strategic placement of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to modulate a compound's biological profile. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. Specifically, the 4-fluoro substitution in 7-(4-Fluorophenyl)-7-oxoheptanoic acid could lead to:

Enhanced Binding Affinity: The fluorine atom may engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, potentially leading to an increased half-life of the compound in biological systems.

Altered Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

However, without experimental data on this compound and its non-fluorinated counterparts, these effects remain speculative. Comparative biological evaluation of these compounds is essential to quantify the precise impact of the fluorine atom.

Role of the Oxo Group in Molecular Interactions and Activity

The ketone (oxo) group at the 7-position of the heptanoic acid chain is a key structural feature. This polar group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological macromolecules, such as enzymes and receptors. The precise role of the oxo group in the biological activity of this compound derivatives is currently unknown. SAR studies would need to involve the synthesis and evaluation of analogues where the oxo group is modified, for example, reduced to a hydroxyl group or replaced with other functional groups, to probe its importance in molecular recognition and subsequent biological response.

Influence of Heptanoic Acid Chain Length and Branching on Efficacy

For this compound derivatives, systematic modifications of the heptanoic acid chain would be necessary to understand its role. This would include:

Varying Chain Length: Synthesizing and testing analogues with shorter (e.g., pentanoic, hexanoic) and longer (e.g., octanoic, nonanoic) acid chains to determine the optimal length for biological efficacy.

Introducing Branching: Incorporating methyl or other small alkyl groups along the chain to explore the impact of steric bulk and conformational restriction on activity.

Such studies would help to map the spatial requirements of the binding site and optimize the pharmacokinetic properties of the compounds.

Conformational Analysis and its Correlation with Activity

The flexibility of the heptanoic acid chain allows this compound to adopt numerous conformations in solution. The biologically active conformation, i.e., the specific three-dimensional shape the molecule adopts when binding to its target, is a critical factor in determining its potency.

To date, no conformational analysis of this compound has been published. Understanding the conformational landscape of this molecule and its derivatives would require computational modeling and experimental techniques like NMR spectroscopy. Correlating specific conformations with observed biological activity would be a crucial step in rational drug design, allowing for the development of more rigid and potent analogues.

Stereochemical Effects on Biological Potency and Selectivity

If chiral centers are introduced into the this compound scaffold, for instance, through branching of the heptanoic acid chain, it is highly likely that the resulting stereoisomers will exhibit different biological potencies and selectivities. Biological systems are inherently chiral, and thus often interact differently with enantiomers or diastereomers of a drug molecule.

Currently, there is no information regarding the stereochemical aspects of this compound's biological activity. Should chiral derivatives be synthesized, the separation and individual biological evaluation of each stereoisomer would be imperative to identify the eutomer (the more active isomer) and understand the stereochemical requirements for optimal interaction with the biological target.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Cellular Contexts

Enzyme Modulation and Inhibition Research

Research into the effects of a compound on enzyme activity is a critical step in understanding its biological function. This typically involves a variety of in vitro assays to determine how the compound interacts with specific enzymes or enzyme families.

Interactions with α-oxo acid-Dependent Dioxygenases

There is currently no research available that describes the interaction between 7-(4-Fluorophenyl)-7-oxoheptanoic acid and α-oxo acid-dependent dioxygenases. Studies in this area would typically investigate whether the compound can act as a substrate, inhibitor, or modulator of these enzymes, which play crucial roles in various metabolic pathways.

Potential Modulatory Effects on Metabolic Pathways

The influence of this compound on metabolic pathways has not been documented in the scientific literature. Such investigations would involve cellular assays to assess changes in key metabolic markers and pathway fluxes in the presence of the compound.

Inhibition of Specific Enzyme Targets in Biochemical Assays

No specific enzyme targets for this compound have been identified or studied in biochemical assays. This line of research would typically involve screening the compound against a panel of enzymes to identify any inhibitory activity and to characterize the mechanism of inhibition.

Receptor Ligand Binding and Activation Studies

The ability of a compound to bind to and activate or inhibit cellular receptors is a key determinant of its pharmacological potential.

Currently, no studies have been published that examine the binding of this compound to any specific receptors. Such research would involve radioligand binding assays or other biophysical techniques to determine the affinity and selectivity of the compound for various receptor subtypes.

Cellular Pathway Perturbation Analysis

Understanding how a compound affects intracellular signaling is crucial for elucidating its mechanism of action at the cellular level.

Modulation of Intracellular Signaling Cascades

There is no available data on the effects of this compound on intracellular signaling cascades. Research in this area would utilize techniques such as Western blotting, reporter gene assays, and phosphoproteomics to determine how the compound might alter key signaling pathways within the cell.

Effects on Protein Degradation Pathways via Linker Strategies

Information regarding the use of this compound in linker strategies for targeted protein degradation, such as in the formation of Proteolysis Targeting Chimeras (PROTACs), is not present in the current body of scientific literature. Research detailing its ability to connect a target protein ligand and an E3 ligase ligand to induce protein degradation has not been published.

Mechanistic Studies of Antimicrobial Activity of Derivatives

There is no available data on the antimicrobial properties of this compound or its derivatives. Consequently, mechanistic studies, including the elucidation of target-specific mechanisms in microorganisms and the structure-activity relationships for antimicrobial potency, have not been reported.

Metabolic Pathways and Biotransformation Research of 7 4 Fluorophenyl 7 Oxoheptanoic Acid and Its Derivatives

Identification and Characterization of Primary Metabolites

Based on the predicted enzymatic pathways, the primary metabolites of 7-(4-Fluorophenyl)-7-oxoheptanoic acid are likely to be hydroxylated and/or reduced products. The identification and characterization of these metabolites would typically involve in vitro studies using liver microsomes or hepatocytes, followed by analysis using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

The primary metabolites would likely include:

Hydroxylated Metabolites: These would result from the oxidation of the aromatic ring or the aliphatic chain. The exact position of hydroxylation would need to be confirmed experimentally.

Reduced Metabolite: The reduction of the ketone would yield a secondary alcohol, 7-(4-Fluorophenyl)-7-hydroxyheptanoic acid.

Conjugated Metabolites: The carboxylic acid moiety is a prime site for Phase II conjugation reactions, such as glucuronidation. This would result in the formation of a glucuronide conjugate, which is more water-soluble and readily excreted. The hydroxylated metabolites could also undergo further conjugation.

Table 2: Predicted Primary Metabolites of this compound

Metabolite Type Specific Example Metabolic Reaction
Phase I (Oxidation)7-(3-Hydroxy-4-fluorophenyl)-7-oxoheptanoic acidAromatic Hydroxylation
Phase I (Reduction)7-(4-Fluorophenyl)-7-hydroxyheptanoic acidKetone Reduction
Phase II (Conjugation)This compound glucuronideGlucuronidation

Investigation of In Vitro Metabolic Stability

The in vitro metabolic stability of a compound provides an early indication of its likely in vivo clearance. This is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The presence of the fluorine atom on the phenyl ring is known to often increase metabolic stability by blocking potential sites of metabolism. nih.gov Fluorine substitution can make the aromatic ring less susceptible to hydroxylation, thereby slowing down the rate of metabolism and prolonging the compound's half-life. annualreviews.org

Table 3: Factors Influencing the In Vitro Metabolic Stability of this compound

Structural Feature Potential Impact on Metabolic Stability
4-Fluorophenyl groupMay increase stability by hindering aromatic hydroxylation.
Heptanoic acid chainSusceptible to oxidation, which could decrease stability.
Ketone groupSusceptible to reduction, which could decrease stability.

Role of Specific Enzyme Systems in Biotransformation Processes

The biotransformation of this compound is likely to be mediated by several enzyme systems.

Cytochrome P450 (CYP450) Enzymes: This superfamily of enzymes, particularly isoforms such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2, are the primary drivers of Phase I oxidative metabolism. droracle.ai They are expected to be responsible for the hydroxylation of the aromatic ring and the aliphatic chain. The specific CYP isoforms involved would need to be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes.

Carbonyl Reductases: These enzymes, present in the cytosol, are responsible for the reduction of ketone groups.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These Phase II enzymes catalyze the transfer of glucuronic acid to the carboxylic acid moiety, and potentially to any hydroxylated metabolites, to facilitate their excretion.

Understanding the specific enzymes involved in the metabolism of this compound is critical for predicting potential drug-drug interactions. If the compound is metabolized by a CYP enzyme that is also responsible for the metabolism of other co-administered drugs, there is a potential for competitive inhibition or induction, which could alter the pharmacokinetic profiles of either compound.

Advanced Research Applications of 7 4 Fluorophenyl 7 Oxoheptanoic Acid

Development and Utilization as Biochemical Probes

Biochemical probes are essential tools for interrogating complex biological systems, enabling researchers to study the function, location, and interactions of specific proteins and other biomolecules. The structure of 7-(4-Fluorophenyl)-7-oxoheptanoic acid is well-suited for development into such probes.

The design of effective biochemical probes often involves three key components: a recognition element that selectively binds to the target, a linker or spacer, and a reporter group for detection. nih.gov this compound provides a framework that incorporates the first two of these elements.

Recognition Element: The (4-fluorophenyl)ketone moiety can serve as the recognition element. Phenyl ketone structures are recognized as privileged scaffolds in drug discovery, capable of participating in various interactions with biological targets like hydrogen bonding and hydrophobic interactions. numberanalytics.comnih.gov The fluorine atom can further enhance binding affinity and selectivity for a target protein.

Linker: The seven-carbon heptanoic acid chain acts as a flexible linker, providing spatial separation between the recognition element and the reporter group. This separation is crucial to minimize steric hindrance and ensure that the reporter group does not interfere with the binding of the probe to its target.

Reporter Group Attachment: The terminal carboxylic acid provides a convenient chemical handle for attaching a reporter group. Through standard coupling reactions, a variety of tags can be introduced:

Fluorescent Probes: A fluorophore, such as a rhodamine or fluorescein (B123965) derivative, can be attached via an amide bond. The resulting probe allows for the visualization and quantification of the target molecule in live cells or tissues using fluorescence microscopy.

Affinity-Based Probes: An affinity tag, most commonly biotin, can be conjugated to the carboxylic acid. Biotinylated probes are used in pulldown assays to isolate the target protein and its binding partners from complex biological mixtures for subsequent identification by techniques like mass spectrometry.

The table below illustrates the conceptual design of such probes based on the this compound core structure.

Probe ComponentFunctionCorresponding Moiety in Derivative
Recognition Element Binds to the biological target of interest.(4-Fluorophenyl)ketone
Linker Provides spatial separation.Heptanoate chain
Reporter Group Enables detection and/or isolation.Amide-linked Fluorophore or Biotin

Affinity-based probes derived from this compound are powerful tools for target identification and validation. In a typical workflow, a biotinylated version of the compound is incubated with a cell lysate or living cells. If the probe binds to a specific protein target, the resulting complex can be captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified, confirming the molecular target of the parent compound. This process, known as chemical proteomics, is critical for understanding a compound's mechanism of action. youtube.com

Furthermore, once a target is identified, fluorescently labeled probes can be used in validation studies. For instance, a fluorescent probe can be used in a competition binding assay. In this setup, the probe's binding to the target protein generates a signal. When other, non-labeled molecules are introduced, their ability to displace the probe and reduce the signal provides a quantitative measure of their binding affinity for the same target. acs.org This is invaluable for screening compound libraries and for structure-activity relationship (SAR) studies.

Chemical Building Block for Complex Molecular Synthesis

A chemical building block is a molecular unit used in the synthesis of more complex compounds. numberanalytics.com The bifunctional nature of this compound, with its reactive carboxylic acid and modifiable aromatic ring, makes it an excellent starting material for constructing intricate molecular architectures.

PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC molecule generally consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

The structure of this compound is highly suitable for use in the synthesis of the linker component. Alkyl chains like heptanoic acid are commonly employed as PROTAC linkers. medchemexpress.com The synthetic strategy could involve:

Coupling the carboxylic acid end of this compound to an E3 ligase ligand (e.g., pomalidomide (B1683931) or a VHL ligand).

Chemically modifying the 4-fluorophenyl group to serve as, or be attached to, a ligand for the protein of interest.

This modular approach allows for the systematic variation of linker length and composition to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is critical for efficient degradation.

In drug discovery, a scaffold is a core molecular structure from which a library of new compounds can be derived. The aryl alkyl ketone scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. numberanalytics.comnih.gov this compound serves as a versatile scaffold with multiple points for chemical diversification:

Modification SitePotential Chemical TransformationDesired Outcome
Carboxylic Acid Amidation, EsterificationAlter solubility, create new binding interactions, attach other functional groups.
Ketone Carbonyl Reduction, Reductive AminationChange geometry and hydrogen bonding capacity.
Aromatic Ring Nucleophilic Aromatic SubstitutionIntroduce diverse substituents to explore the binding pocket of a target.
Alkyl Chain Introduction of unsaturation or branchingModify flexibility and conformation.

This versatility allows chemists to generate a large library of analogues from a single starting scaffold, accelerating the process of lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Studies on 7 4 Fluorophenyl 7 Oxoheptanoic Acid

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

A literature search did not yield any studies that have performed molecular docking simulations with 7-(4-Fluorophenyl)-7-oxoheptanoic acid against any biological target. Therefore, no data on its potential binding affinities, key interacting amino acid residues, or preferred binding poses is available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity.

No QSAR models have been developed or published that include this compound. As a result, there are no predictive models to estimate its biological activity based on its structural features.

Molecular Dynamics Simulations to Understand Ligand-Target Recognition

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of a ligand within the binding site of a target protein over time, providing insights into the stability of the complex and the nature of the interactions.

There are no published molecular dynamics simulation studies for this compound. Consequently, information regarding its dynamic behavior, conformational changes upon binding to a target, and the stability of any potential ligand-protein complexes is not available.

In Silico Predictive Modeling for Biological Interactions and Transformations (e.g., ADMET aspects focusing on mechanistic insights)

In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

Specific in silico ADMET predictions for this compound have not been reported in the available scientific literature. Therefore, there is no data on its predicted absorption, distribution, metabolic pathways, excretion routes, or potential toxicity.

Future Research Directions and Unexplored Avenues for 7 4 Fluorophenyl 7 Oxoheptanoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The classical synthesis of aryl ketones, such as the core of 7-(4-Fluorophenyl)-7-oxoheptanoic acid, often involves methods like Friedel-Crafts acylation. While effective, these traditional routes can rely on stoichiometric amounts of Lewis acid catalysts and chlorinated solvents, posing environmental and cost challenges. A key future direction is the development of more sustainable and efficient synthetic methodologies.

Future research should focus on:

Catalytic Friedel-Crafts Reactions: Investigating the use of reusable solid acid catalysts (e.g., zeolites, Nafion-H) to minimize waste and simplify product purification. researchgate.net

Flow Chemistry: Adapting the synthesis to continuous flow reactors. This approach can enhance safety, improve reaction control and reproducibility, and allow for easier scalability.

Alternative Acylation Strategies: Exploring cross-coupling reactions or C-H activation methodologies as more direct and atom-economical routes to the target compound and its derivatives.

These modern synthetic approaches could lead to more cost-effective and environmentally benign production, which is crucial for enabling broader investigation and potential commercial application.

Broadening the Scope of Structure-Activity Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties. For this compound, the SAR landscape remains largely uncharted.

Systematic exploration could involve the synthesis and evaluation of analog libraries, focusing on modifications at key positions:

Aromatic Ring Substitution: The effect of the fluorine substituent is a critical area for investigation. SAR studies on other scaffolds have shown that the presence and position of halogen groups can be necessary for escalating biological activity. researchgate.net Future work could involve synthesizing analogs with the fluorine at the ortho- or meta-positions, or replacing it with other electron-withdrawing or electron-donating groups to probe electronic and steric effects.

Aliphatic Chain Modification: The heptanoic acid chain offers numerous possibilities for modification. Research could explore the impact of chain length, the introduction of unsaturation (double or triple bonds), or the incorporation of cyclic moieties (e.g., cyclohexane, piperidine (B6355638) rings) to alter the compound's flexibility and conformation.

Keto and Carboxylic Acid Groups: These functional groups are prime candidates for modification. The ketone could be reduced to a hydroxyl group or converted to an oxime, as oxime moieties have been shown to enhance the antiproliferative activity in other chemical series. mdpi.com The carboxylic acid could be esterified or converted to an amide to modulate polarity and cell permeability.

A comprehensive SAR exploration, such as those performed on other novel compounds, would provide invaluable data for identifying more potent and selective derivatives. mdpi.comnih.gov

Table 1: Potential Modifications for SAR Studies

Molecular Section Proposed Modification Rationale
Phenyl Ring Vary fluorine position (ortho, meta) Investigate impact of halogen position on activity
Replace fluorine with other halogens (Cl, Br) Modulate electronegativity and size
Introduce additional substituents (e.g., -CH3, -OCH3) Probe steric and electronic effects
Alkyl Chain Alter chain length (e.g., pentanoic, octanoic acid) Evaluate impact of linker length on target binding
Introduce rigidity (e.g., double bonds, rings) Constrain conformation to potentially improve affinity
Ketone Group Reduction to alcohol Change hydrogen bonding capability
Conversion to oxime Potentially enhance bioactivity mdpi.com

| Carboxylic Acid | Esterification or Amidation | Modify polarity, solubility, and cell permeability |

Identification of Undiscovered Biological Targets and Pathways

While the specific biological targets of this compound are not well-defined, related chemical structures have demonstrated potential in areas such as oncology. nih.gov A critical future avenue is the systematic screening of this compound to identify its molecular targets and elucidate its mechanism of action.

A multi-pronged approach would be most effective:

High-Throughput Screening: The compound and its analogs could be tested against large panels of cancer cell lines from various tissues to identify patterns of activity.

Target Deconvolution: For active compounds, unbiased techniques like thermal proteome profiling, affinity chromatography, or activity-based protein profiling could be employed to identify direct binding partners within the cell.

Pathway Analysis: Once a target is identified, transcriptomic (e.g., RNA-Seq) and proteomic analyses can reveal the downstream cellular pathways that are modulated by the compound, providing a deeper understanding of its biological effects. nih.gov For instance, related scaffolds have been investigated as inhibitors of targets like receptor tyrosine kinases (e.g., EGFR) and epigenetic regulators (e.g., SIRT2), which could be explored as potential targets for this compound class. nih.gov

Discovering novel biological targets or pathways for this scaffold could open up entirely new therapeutic possibilities.

Application of Advanced Mechanistic Elucidation Techniques (e.g., Cryo-EM, X-ray Crystallography of Compound-Target Complexes)

Once a specific and validated biological target has been identified, high-resolution structural biology techniques are indispensable for understanding the precise molecular interactions between the compound and its target protein. These insights are crucial for rational drug design and the optimization of lead compounds.

Future research should prioritize:

X-ray Crystallography: Co-crystallization of this compound or its potent analogs with the target protein can provide an atomic-level snapshot of the binding mode. d-nb.info This information reveals key hydrogen bonds, hydrophobic interactions, and other forces governing binding, guiding further chemical modifications to enhance affinity and selectivity.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, Cryo-EM has emerged as a powerful alternative for structure determination.

These advanced techniques provide the ultimate confirmation of a compound's mechanism of action and serve as a detailed blueprint for subsequent medicinal chemistry efforts. The successful application of X-ray crystallography has been demonstrated for numerous small molecule-protein complexes, highlighting its utility in drug discovery. researchgate.netweizmann.ac.il

Development of Functionalized Materials and Conjugates

The chemical structure of this compound, particularly the terminal carboxylic acid, provides a versatile handle for covalent attachment to other molecules or materials. This opens up a range of possibilities beyond direct therapeutic applications.

Unexplored avenues include:

Drug Conjugates: The carboxylic acid can be coupled to targeting moieties such as antibodies, peptides, or other small molecules to create conjugates that deliver the compound specifically to diseased cells or tissues, potentially enhancing efficacy and reducing off-target effects.

Functionalized Polymers and Nanoparticles: The compound could be incorporated into polymers or attached to the surface of nanoparticles to create novel drug delivery systems with controlled release properties.

Biomaterials and Probes: Immobilizing the compound on a solid support (e.g., beads, surfaces) could be used to create affinity probes for identifying binding partners from cell lysates or as a tool for biochemical assays.

Exploring these applications in materials science and chemical biology could significantly broaden the utility of the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 7-(4-fluorophenyl)-7-oxoheptanoic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 4-fluorobenzene derivatives with heptanedioic anhydride, followed by selective reduction and oxidation steps. Key optimizations include:
  • Catalyst selection : Use Lewis acids like AlCl₃ for acylation efficiency .
  • Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradients) and recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Yield improvement : Monitor reaction intermediates via TLC and adjust stoichiometric ratios (e.g., 1.2:1 acylating agent to substrate) to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity .
  • NMR : ¹H NMR (DMSO-d₆) should show distinct signals: δ 8.1–7.8 (aromatic protons), δ 3.2–2.8 (methylene adjacent to ketone), and δ 12.5 (broad, carboxylic acid proton) .
  • Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ at m/z 262.1 .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : this compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:
  • Prepare stock solutions in DMSO (10 mM) and dilute in buffer (final DMSO ≤0.1% to avoid cytotoxicity) .
  • For kinetic studies, pre-warm solvents to 37°C to prevent precipitation during incubation .

Q. What in vitro pharmacological screening strategies are appropriate for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases or kinases) with IC₅₀ determination via dose-response curves (4-parameter logistic model) .
  • Cell viability : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and normalization to solvent controls .

Q. How can researchers resolve discrepancies in spectroscopic data across different batches?

  • Methodological Answer :
  • Cross-validate instrumentation : Calibrate NMR and HPLC systems with certified standards (e.g., USP reference materials) .
  • Batch comparison : Perform principal component analysis (PCA) on FT-IR spectra to identify outlier batches due to residual solvents or isomers .

Advanced Research Questions

Q. What catalytic systems enhance the regioselectivity of derivatization at the ketone or carboxylic acid moieties?

  • Methodological Answer :
  • Ketone modification : Use organocatalysts (e.g., proline derivatives) for asymmetric alkylation, achieving >90% enantiomeric excess (ee) .
  • Carboxylic acid activation : Employ DCC/DMAP for amide coupling, with microwave-assisted synthesis (60°C, 30 min) to reduce racemization .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), focusing on fluorophenyl hydrophobic interactions .
  • Quantum mechanics : Calculate electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites for rational derivatization .

Q. What strategies address conflicting in vitro vs. in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability bottlenecks .
  • Metabolite screening : Use HR-MS to detect phase I/II metabolites (e.g., glucuronidation) that may reduce active compound concentrations .

Q. How can researchers design robust in vivo toxicity studies for this compound?

  • Methodological Answer :
  • Dose escalation : Follow OECD Guideline 423, starting at 10 mg/kg (oral gavage) with weekly CBC and liver enzyme monitoring .
  • Histopathology : Fix tissues in 10% formalin, embed in paraffin, and stain with H&E to assess organ-specific toxicity .

Q. What advanced spectroscopic methods elucidate degradation pathways under physiological conditions?

  • Methodological Answer :
  • LC-HRMS : Track degradation products in simulated gastric fluid (pH 1.2) over 24 hours, identifying hydrolyzed ketone or decarboxylated species .
  • NMR kinetics : Monitor real-time degradation in PBS (pH 7.4) using ¹³C-NMR to quantify carboxylate intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.